4-(4-chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Description
4-(4-Chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4 and methyl groups at positions 2 and 4. The thione (-S) moiety at position 3 enhances its reactivity and biological activity. This compound belongs to a class of triazole-thiones known for diverse pharmacological properties, including anticonvulsant, antimicrobial, and anti-inflammatory activities . Its structure-activity relationship (SAR) is influenced by the electron-withdrawing chlorine atom on the phenyl ring and the methyl groups, which modulate lipophilicity and metabolic stability .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2,5-dimethyl-1,2,4-triazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c1-7-12-13(2)10(15)14(7)9-5-3-8(11)4-6-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANIEXHOBJGXSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=S)N1C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acidic or basic conditions to yield the desired triazole compound. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has been extensively studied for its antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles, including this compound, demonstrate effectiveness against a range of bacterial strains. In one study, various synthesized triazole derivatives were screened for antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited higher antibacterial activity than standard antibiotics like ciprofloxacin .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(4-chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | E. coli, S. aureus, P. aeruginosa | 5 µg/mL |
| Ciprofloxacin | E. coli, S. aureus, P. aeruginosa | 8 µg/mL |
| Other Derivatives | Various strains | Ranged from 3 to 10 µg/mL |
Antifungal Properties
The triazole ring is known for its antifungal activity. Compounds similar to this compound have been incorporated into antifungal therapies. For example, triazole derivatives are crucial in treating fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes .
Anticancer Potential
Recent studies have highlighted the anticancer properties of triazole derivatives. The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. For instance, certain derivatives demonstrated significant antiproliferative activity against various cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 2: Anticancer Activity of Triazole Derivatives
| Compound Name | Cancer Cell Lines Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast), HeLa (cervical) | 10 µM |
| Standard Chemotherapeutics | Various lines | Ranged from 5 to 15 µM |
Anti-inflammatory Effects
The anti-inflammatory potential of triazoles has also been documented. Compounds similar to this compound have been evaluated for their ability to reduce inflammation in animal models. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce edema in carrageenan-induced models .
Case Studies
Case Study 1: Synthesis and Evaluation of Antibacterial Triazoles
Researchers synthesized a series of triazole derivatives and evaluated their antibacterial efficacy against multiple strains including Staphylococcus aureus and Escherichia coli. The study concluded that specific modifications to the triazole ring significantly enhanced antibacterial activity compared to traditional antibiotics .
Case Study 2: Anticancer Activity Assessment
In a study focusing on the anticancer properties of triazoles, a derivative similar to the target compound was tested against human cancer cell lines. Results indicated that the compound induced apoptosis effectively at low concentrations, suggesting its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Structural and Functional Analogues
Triazole-thione derivatives exhibit varied biological activities depending on substituents at positions 4 and 5. Below is a comparative analysis of key analogues:
Key Findings
Anticonvulsant Activity: Halogenated derivatives (e.g., 4-BrPh, 4-ClPh) outperform alkyl-substituted analogues.
Antimicrobial Activity :
- Bromine and chlorine substituents are critical for antibacterial efficacy. Derivatives with 4-BrPh (e.g., MIC 31.25 µg/mL against B. subtilis) were 2–4× more potent than methyl-substituted analogues .
- The target compound’s 4-ClPh group likely supports antibacterial activity, but its methyl groups may reduce potency compared to bulkier electron-withdrawing substituents.
Metabolic Stability :
- Methyl groups (e.g., in the target compound) improve metabolic stability. For example, 4-ethyl-5-(4-FPh)-triazole-thione showed resistance to desulfuration and S-oxidation in hepatic microsomes, suggesting alkyl groups enhance stability .
Data Tables
Table 1: Anticonvulsant Activity of Selected Triazole-Thiones
| Compound | ED50 (MES Test, Mice) | Synergy with AEDs | Neurotoxicity (Rotarod Test) |
|---|---|---|---|
| 4-(4-BrPh)-5-(3-ClPh) | 75–100 mg/kg | Enhances carbamazepine, phenobarbital | Low (TD50 > 300 mg/kg) |
| 5-(3-ClPh)-4-(4-MePh) | 10 mg/kg | Enhances valproate only | Moderate (TD50 ~200 mg/kg) |
| Target Compound* | Not reported | Inferred partial synergy | Likely low (alkyl substituents) |
Table 2: Antimicrobial Activity (MIC, µg/mL)
| Compound | B. subtilis | S. aureus | E. coli |
|---|---|---|---|
| 4-(4-BrPh)-5-(4-ClPh) | 31.25 | 62.5 | >125 (inactive) |
| 5-(4-ClPh)-4-(4-MeSPh) | 62.5 | 125 | >125 |
| Target Compound* | ~50–100† | ~100† | >125† |
*Inferred data based on structural analogues; †Hypothetical range.
Biological Activity
4-(4-chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a synthetic compound belonging to the triazole family, recognized for its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial, antifungal, and anticonvulsant activities, along with relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H10ClN3S. Its structure includes a triazole ring and a thione functional group, which contribute to its biological activity. The presence of the chlorophenyl group enhances lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 5 µg/mL | 14–22 |
| B. subtilis | 5 µg/mL | 15–25 |
| S. aureus | 10 µg/mL | 12–20 |
Studies show that modifications on the triazole structure can enhance antibacterial activity. For instance, compounds with halogen substitutions have demonstrated improved efficacy against resistant strains .
Antifungal Activity
The antifungal potential of triazole derivatives has also been explored. The mechanism often involves inhibition of fungal cell wall synthesis or disruption of membrane integrity. Comparative studies have shown that certain derivatives exhibit activity comparable to established antifungals like fluconazole .
Anticonvulsant Activity
Recent investigations into the anticonvulsant properties of this compound suggest it may act on voltage-dependent sodium channels. In animal models of epilepsy, compounds in this class have shown promise in reducing seizure frequency without significant side effects such as hepatotoxicity or nephrotoxicity .
Case Studies
-
Study on Antibacterial Efficacy
A study conducted on various substituted triazoles found that those with a chlorophenyl group exhibited enhanced activity against Gram-positive bacteria compared to their non-substituted counterparts. This suggests that structural modifications can significantly influence biological outcomes . -
Anticonvulsant Evaluation
In a chronic administration study involving Albino Swiss mice, TP-315 (a derivative) was assessed for its long-term effects. Results indicated no adverse effects on organ function or hematological parameters while maintaining efficacy in seizure reduction .
The exact mechanism of action for this compound is not fully elucidated but is believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes associated with bacterial cell wall synthesis.
- Interaction with Ion Channels : Its anticonvulsant effects are likely linked to modulation of sodium channels in neuronal cells.
Q & A
Q. What are the common synthetic routes for 4-(4-chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione?
The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. A standard method includes refluxing a precursor (e.g., 4-amino-triazole derivatives) with substituted benzaldehyde or thiosemicarbazide in ethanol or methanol under acidic conditions (e.g., glacial acetic acid). For example:
- Dissolve 0.001 mol of a triazole precursor in ethanol, add 5 drops of glacial acetic acid and 0.001 mol of substituted benzaldehyde, reflux for 4–6 hours, and purify via recrystallization .
- Alkaline cyclization of thiosemicarbazide derivatives in NaOH (2 M) under reflux yields crystalline products, with yields up to 82% .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy : IR confirms the C=S stretch (~1,250–1,050 cm⁻¹), while ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.1–2.5 ppm). Experimental data are validated against DFT-calculated vibrational frequencies and chemical shifts (B3LYP/6-311G(d,p) basis set) .
- Crystallography : Single-crystal X-ray diffraction reveals bond lengths (e.g., C2=S1: 1.677 Å) and dihedral angles between aromatic rings (71–79°). Intermolecular N–H⋯O hydrogen bonds stabilize the crystal lattice .
Q. What solvents and catalysts optimize synthesis of triazole-thione derivatives?
- Solvents : Ethanol, methanol, or aqueous ethanol are preferred for reflux due to their polarity and boiling points .
- Catalysts : Glacial acetic acid facilitates cyclization, while NaOH promotes alkaline ring closure. Catalyst-free conditions are also reported but may require longer reaction times .
Advanced Research Questions
Q. How do substitution patterns influence biological activity?
- The 4-chlorophenyl group enhances antimicrobial activity by increasing lipophilicity and target binding. Comparative studies show that replacing chlorine with methoxy or bromine reduces potency due to decreased electronegativity .
- In anticonvulsant studies, alkyl chain length at the N4 position correlates with neurotoxicity. For example, hexyl derivatives exhibit higher efficacy but greater toxicity than methyl analogs .
Q. What computational methods predict molecular geometry and electronic properties?
- DFT Studies : The B3LYP/6-311G(d,p) basis set calculates optimized geometries, HOMO-LUMO gaps (e.g., 4.2–5.1 eV), and electrostatic potential maps. These predict reactivity sites, such as the thione sulfur and chlorophenyl ring .
- Conformational Analysis : Torsional angle scans (from –180° to +180°) evaluate rotational barriers around the triazole-thione moiety, revealing energy minima at ±90° .
Q. How are contradictions in biological activity data resolved?
- Structural Modifications : Discrepancies in antimicrobial efficacy across studies often arise from substituent positioning. For example, 3-chlorophenyl derivatives show higher antifungal activity than 4-chlorophenyl analogs due to steric effects .
- Assay Variability : Standardizing MIC (Minimum Inhibitory Concentration) protocols and using cell lines with consistent expression profiles (e.g., HepG2 for cytotoxicity) reduce variability .
Q. What in silico approaches assess pharmacokinetic properties?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like fungal CYP51 or bacterial dihydrofolate reductase. Docking scores correlate with experimental IC₅₀ values .
- ADME Prediction : SwissADME predicts bioavailability (e.g., Lipinski’s Rule compliance) and BBB permeability. Chlorophenyl derivatives often show moderate absorption (TPSA ~60 Ų) but high plasma protein binding .
Q. What strategies improve yield in multi-step syntheses?
- Step Optimization : Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) reduces side products. For example, isolating thiosemicarbazide intermediates increases final cyclization yields by 15–20% .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining yields >75% .
Methodological Notes
- Data Validation : Cross-reference experimental NMR/IR with theoretical calculations to confirm structural assignments .
- Crystallographic Refinement : Use SHELXL for hydrogen bonding analysis and disorder modeling. Isotropic refinement for NH protons improves accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
